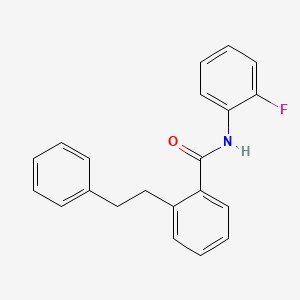

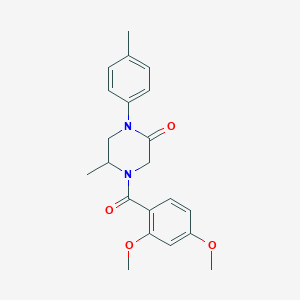

![molecular formula C19H27FN2O3S B5534879 N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5534879.png)

N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes designed to introduce specific functional groups, which enhance the target molecule's biological activity or physical properties. For instance, the synthesis of novel piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom to dramatically enhance activity. This process highlights the importance of structural modifications in achieving desired biological effects (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives and related compounds significantly influences their chemical reactivity and biological activity. Crystal structure analysis, for example, provides insights into the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its interaction with biological targets. Such structural analyses are foundational in the development of compounds with specific biological activities (Aydinli et al., 2010).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their chemical properties, making them suitable for different applications. The reactivity of these compounds often depends on the presence and position of functional groups within the molecule. For instance, cycloaddition reactions involving piperidine derivatives can lead to the formation of cyclic sulfonamides, showcasing the versatility of these compounds in chemical synthesis (Back et al., 2000).

Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide has been explored as a precursor in the development of radiopharmaceuticals for positron emission tomography (PET). Its derivatives, such as [(18)F]FCWAY, are synthesized for imaging serotonin 5-HT(1A) receptors in the brain, providing insights into neurological disorders and receptor distribution (Vuong et al., 2007; Ryu et al., 2007).

Neurology and Psychiatric Research

The compound has been implicated in neurology and psychiatric research, particularly in studies related to Alzheimer's disease. PET imaging using derivatives of this compound helps in quantifying the density of 5-HT(1A) receptors in the brains of Alzheimer's disease patients, offering potential pathways for understanding the disease's progression and effects on serotonin receptor populations (Kepe et al., 2006).

Chemotherapy-Induced Nausea and Vomiting (CINV)

In the context of CINV, derivatives of N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide, like Casopitant, have shown promise. Casopitant is a potent neurokinin-1 (NK1) receptor antagonist explored for its effectiveness in preventing CINV, demonstrating the compound's potential in enhancing patient care during chemotherapy (Motta et al., 2011; Miraglia et al., 2010).

Propiedades

IUPAC Name |

N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O3S/c1-26(24,25)22-12-6-7-15(13-22)18(23)21-14-19(10-4-5-11-19)16-8-2-3-9-17(16)20/h2-3,8-9,15H,4-7,10-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMMDBOXLQAVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-N,3-dimethyl-N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5534796.png)

![2-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyrimidine-5-carboxamide](/img/structure/B5534813.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5534833.png)

![3-(2-chlorophenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5534850.png)

![N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5534864.png)

![tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate](/img/structure/B5534867.png)

amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B5534889.png)

![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5534897.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5534908.png)